molecular formula C19H13Br B11952322 5-Bromo-7-methyltetraphene CAS No. 81830-48-0

5-Bromo-7-methyltetraphene

Cat. No.: B11952322
CAS No.: 81830-48-0
M. Wt: 321.2 g/mol
InChI Key: MYGCBDBXUBMXLQ-UHFFFAOYSA-N
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Description

5-Bromo-7-methyltetraphene is an organic compound with the molecular formula C19H13Br It is a derivative of tetraphene, a polycyclic aromatic hydrocarbon, with a bromine atom and a methyl group substituted at the 5th and 7th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyltetraphene typically involves the bromination of 7-methyltetraphene. One common method includes the use of bromine in the presence of a catalyst such as iron (III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyltetraphene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted tetraphenes depending on the nucleophile used.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of this compound.

    Reduction Reactions: The major product is 7-methyltetraphene.

Scientific Research Applications

5-Bromo-7-methyltetraphene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyltetraphene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the polycyclic aromatic structure play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Another brominated aromatic compound with potential biological activities.

    7-Methyltetraphene: The parent compound without the bromine substitution.

    5-Bromo-2-methyltetraphene: A positional isomer with different substitution patterns.

Uniqueness

5-Bromo-7-methyltetraphene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

81830-48-0

Molecular Formula

C19H13Br

Molecular Weight

321.2 g/mol

IUPAC Name

5-bromo-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13Br/c1-12-14-7-3-2-6-13(14)10-18-15-8-4-5-9-16(15)19(20)11-17(12)18/h2-11H,1H3

InChI Key

MYGCBDBXUBMXLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C14)Br

Origin of Product

United States

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